2-Methyl-3-phenyloxirane

Description

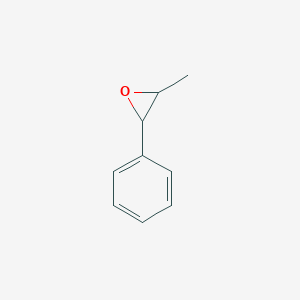

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCOJTATJWDGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931359 | |

| Record name | 2-Methyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14212-54-5, 4518-66-5 | |

| Record name | Benzene, (1,2-epoxypropyl)-, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-(+)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S)-(-)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Stereochemical Properties and Enantiomeric Purity of 2 Methyl 3 Phenyloxirane

Chiral Isomerism and Diastereomeric Relationships

2-Methyl-3-phenyloxirane possesses two chiral centers at carbons 2 and 3 of the oxirane ring. This structural feature results in the existence of four possible stereoisomers, which can be categorized into pairs of enantiomers and diastereomers.

Enantiomeric Forms: (2R,3R) and (2S,3S) Stereoisomers

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of this compound, the (2R,3R) and (2S,3S) isomers constitute one such enantiomeric pair. These molecules have identical connectivity but differ in the absolute configuration at both stereocenters. They possess identical physical properties, such as boiling point and solubility in achiral solvents, but rotate plane-polarized light in equal and opposite directions.

Cis and Trans Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other. The four stereoisomers of this compound can be grouped into two diastereomeric pairs based on the relative orientation of the methyl and phenyl substituents on the oxirane ring.

The trans-diastereomers are characterized by the methyl and phenyl groups being on opposite sides of the oxirane ring plane. This arrangement corresponds to the (2R,3R) and (2S,3S) configurations. Consequently, (2R,3R)-2-methyl-3-phenyloxirane and (2S,3S)-2-methyl-3-phenyloxirane are enantiomers of each other and together form the trans diastereomeric pair.

Conversely, the cis-diastereomers have the methyl and phenyl groups on the same side of the oxirane ring plane. This corresponds to the (2R,3S) and (2S,3R) configurations. Thus, (2R,3S)-2-methyl-3-phenyloxirane and (2S,3R)-2-methyl-3-phenyloxirane are enantiomers of each other and make up the cis diastereomeric pair. The relationship between the stereoisomers is summarized in the table below.

| Stereoisomer Configuration | Relationship to (2R,3R) | Diastereomeric Form |

| (2S,3S) | Enantiomer | trans |

| (2R,3S) | Diastereomer | cis |

| (2S,3R) | Diastereomer | cis |

Advanced Methodologies for Stereochemical Assignment

The separation, identification, and quantification of the stereoisomers of this compound necessitate the use of advanced analytical techniques capable of differentiating between molecules with subtle differences in their three-dimensional structures.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

In a typical analysis of a mixture of this compound enantiomers, a column packed with a chiral material, such as a polysaccharide-based CSP, would be employed. The differential interaction between the enantiomers and the CSP allows for their separation, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer, enabling the calculation of the enantiomeric excess.

Table 1: Representative Chiral HPLC Data for the Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| (2R,3R) | 12.5 | 75 | 50 |

| (2S,3S) | 14.2 | 25 | 50 |

Note: The data presented are illustrative and actual retention times may vary depending on the specific HPLC conditions (e.g., column, mobile phase, flow rate, and temperature).

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Separation

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective method for the separation and identification of volatile chiral compounds like this compound. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

As the vaporized sample passes through the column, the enantiomers exhibit different affinities for the chiral stationary phase, leading to their separation. The separated enantiomers then enter the mass spectrometer, which provides information about their mass-to-charge ratio, confirming their identity. The resulting chromatogram will show separate peaks for each enantiomer, and the peak areas can be used to determine their relative proportions.

Table 2: Representative Chiral GC-MS Data for the Separation of this compound Stereoisomers

| Stereoisomer | Retention Time (min) | Major Mass Fragments (m/z) |

| (2R,3S) | 10.8 | 134, 119, 91 |

| (2S,3R) | 11.2 | 134, 119, 91 |

| (2R,3R) | 11.9 | 134, 119, 91 |

| (2S,3S) | 12.4 | 134, 119, 91 |

Note: The data presented are illustrative. Actual retention times and mass fragmentation patterns can vary based on the specific GC-MS instrument and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Configuration (e.g., NOESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules, including their stereochemistry. While standard 1D NMR can provide some information, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the relative configuration of stereoisomers.

The NOESY experiment detects through-space interactions between protons that are in close proximity. For this compound, the relative stereochemistry of the cis and trans diastereomers can be determined by observing the NOE correlations between the protons on the oxirane ring and the substituents.

In the cis isomers, the methyl and phenyl groups are on the same side of the ring, bringing the protons of the methyl group and the ortho-protons of the phenyl group into close spatial proximity. This would result in a detectable NOE cross-peak between these protons. In contrast, for the trans isomers, these groups are on opposite sides of the ring, and therefore, no significant NOE correlation would be expected between them.

Table 3: Expected NOESY Correlations for cis- and trans-2-Methyl-3-phenyloxirane

| Isomer Type | Proton Pair | Expected NOE Correlation |

| cis | Methyl Protons (C2) ↔ Phenyl Protons (ortho, C3) | Yes |

| trans | Methyl Protons (C2) ↔ Phenyl Protons (ortho, C3) | No |

| cis / trans | Oxirane Proton (C2) ↔ Methyl Protons (C2) | Yes |

| cis / trans | Oxirane Proton (C3) ↔ Phenyl Protons (ortho, C3) | Yes |

Note: This table represents the expected key differentiating NOE correlations based on the spatial arrangement of the substituents.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules. spectroscopyeurope.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of atoms within the crystal lattice can be deduced from the diffraction data, providing a three-dimensional model of the molecule and revealing the absolute stereochemistry of its chiral centers. wikipedia.orgthieme-connect.de

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. ed.ac.ukmit.edu This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which allows for the assignment of the correct enantiomer. mit.edu While the presence of heavy atoms enhances the anomalous scattering effect, modern diffractometers and computational methods have made it possible to determine the absolute configuration of light-atom molecules, containing only carbon, hydrogen, and oxygen, with high confidence. mit.edu

In the context of this compound, obtaining a suitable single crystal of a pure enantiomer or a derivative is a prerequisite for analysis. thieme-connect.de Although a powerful technique, a specific crystal structure determination for this compound has not been detailed in the reviewed literature. However, the principles of X-ray crystallography are fully applicable to this compound, should a suitable crystalline sample be prepared.

Polarimetry: Optical Rotation and Specific Rotation Measurements

Polarimetry is a widely used technique to measure the optical activity of chiral compounds in solution. wikipedia.org Chiral molecules have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. masterorganicchemistry.com An enantiomer that rotates the plane of polarized light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). wikipedia.orgreddit.com

The observed optical rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. thieme-connect.de To standardize these measurements, the specific rotation [α] is calculated using the following formula:

[α]λT = α / (l × c)

Where:

[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

α is the observed rotation.

l is the path length in decimeters (dm).

c is the concentration in g/mL.

The specific rotation is an intrinsic physical property of a chiral compound and can be used to determine its enantiomeric purity. A racemic mixture, containing equal amounts of both enantiomers, will have a specific rotation of zero as the rotations of the individual enantiomers cancel each other out. libretexts.org The enantiomeric excess (% ee) of a mixture can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

% ee = ([α]mixture / [α]pure enantiomer) × 100

| Enantiomer | Hypothetical Specific Rotation [α]D20 (c=1, CHCl₃) |

| (2R,3S)-2-Methyl-3-phenyloxirane | +45.0° |

| (2S,3R)-2-Methyl-3-phenyloxirane | -45.0° |

This interactive table contains hypothetical data for illustrative purposes.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us This differential absorption provides information about the stereochemical structure of the molecule. acs.orgnih.gov VCD, in conjunction with quantum mechanical calculations, has emerged as a powerful tool for the determination of the absolute configuration of chiral molecules in solution, circumventing the need for crystallization. spectroscopyeurope.comrsc.org

The methodology involves measuring the experimental VCD spectrum of the chiral compound and comparing it to the theoretically calculated spectra for its possible enantiomers. biotools.us The absolute configuration is assigned based on the best fit between the experimental and calculated spectra. acs.orgnih.gov This approach has been successfully applied to determine the absolute configuration of methyl-substituted phenyloxiranes. acs.orgnih.gov

For this compound, the experimental VCD spectrum would be recorded for an enantiomerically enriched sample. Concurrently, density functional theory (DFT) calculations would be performed to predict the theoretical VCD spectra for both the (2R,3S) and (2S,3R) enantiomers. A comparison of the sign and intensity of the VCD bands in the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net

| Technique | Principle | Application to this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Definitive determination of absolute configuration, provided a suitable single crystal can be obtained. |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. | Determination of optical rotation and calculation of enantiomeric purity. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Assignment of absolute configuration in solution by comparing experimental and calculated spectra. |

This interactive table summarizes the principles and applications of the discussed analytical techniques.

Strategies for Chiral Resolution and Kinetic Resolution in this compound Synthesis

The preparation of enantiomerically pure this compound often starts from a racemic mixture, necessitating a resolution step to separate the enantiomers. Chiral resolution and kinetic resolution are two primary strategies employed for this purpose.

Chiral Resolution is a process that separates a racemic mixture into its individual enantiomers. wikipedia.org A common method involves the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. mit.edu After separation, the resolving agent is removed to yield the pure enantiomers.

Kinetic Resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org Enzymatic kinetic resolution is a particularly effective method, utilizing enzymes that exhibit high enantioselectivity. researchgate.net For instance, halohydrin dehalogenases have been shown to be effective in the kinetic resolution of aryl-substituted epoxides, which are structurally related to this compound.

In a typical kinetic resolution of racemic this compound, a chiral catalyst would selectively promote the reaction of one enantiomer, for example, the (2S,3R)-enantiomer, leaving the (2R,3S)-enantiomer unreacted and thus enantiomerically enriched.

| Resolution Strategy | Principle | Outcome for this compound |

| Chiral Resolution | Formation of separable diastereomers with a chiral resolving agent. | Isolation of both enantiomers in high purity. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. | Enrichment of the slower-reacting enantiomer and formation of an enantioenriched product. |

This interactive table compares the principles and outcomes of chiral and kinetic resolution strategies.

Advanced Synthetic Methodologies for 2 Methyl 3 Phenyloxirane and Its Analogs

Catalytic Epoxidation of Substituted Styrene (B11656) Derivatives

Direct epoxidation of the carbon-carbon double bond in substituted styrenes is a widely employed strategy for the synthesis of 2-methyl-3-phenyloxirane and its analogs. This approach utilizes various catalytic systems to facilitate the transfer of an oxygen atom to the alkene.

The Prileshayew reaction, first reported by Nikolai Prilezhaev in 1909, is a classic and reliable method for the epoxidation of alkenes using a peroxy acid. wikipedia.org This reaction is known for its operational simplicity and high stereospecificity. The stereochemistry of the starting alkene is retained in the resulting epoxide, meaning a trans-alkene will yield a trans-epoxide, and a cis-alkene will produce a cis-epoxide. wikipedia.org

The mechanism of the Prileshayew reaction is a concerted process often referred to as the "butterfly mechanism". wikipedia.org In this transition state, the peroxy acid is believed to adopt a conformation with an intramolecular hydrogen bond. The electrophilic oxygen of the peroxy acid adds across the nucleophilic double bond of the alkene, while the proton is simultaneously transferred within the peroxy acid molecule. wikipedia.org

A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in many organic solvents. wikipedia.org The reaction is typically carried out in inert solvents such as dichloromethane (B109758) or chloroform. The rate of the reaction is influenced by the nature of the alkene; electron-donating substituents on the alkene increase its nucleophilicity and accelerate the reaction. ucalgary.ca

| Reaction | Reagent | Key Features | Mechanism |

| Prileshayew Reaction | Peroxy acids (e.g., m-CPBA) | Stereospecific, concerted | Butterfly Mechanism |

Transition metal complexes are effective catalysts for the epoxidation of styrenes, often enabling the use of more environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). epa.govnih.gov A variety of transition metals, including manganese, iron, chromium, and copper, have been successfully employed in these catalytic systems. epa.govnih.govthieme-connect.comrsc.org

The general mechanism for these reactions often involves the formation of a reactive metal-oxo or metal-peroxo intermediate. This highly reactive species then transfers an oxygen atom to the alkene substrate. epa.gov The choice of metal, ligand, and oxidant can significantly influence the efficiency and selectivity of the epoxidation.

For instance, manganese complexes with aminopyridine ligands have been shown to be highly stereoselective catalysts for the epoxidation of styrene derivatives using hydrogen peroxide. thieme-connect.com Similarly, iron- and chromium-based metal-organic frameworks (MOFs) like Fe-MIL-101 and Cr-MIL-101 have demonstrated good conversion and selectivity in the epoxidation of styrene with various oxidants, including air. rsc.org Catalysts based on copper, manganese, and cobalt complexes immobilized on mesoporous silica (B1680970) nanoparticles have also shown high efficiency, with styrene conversions reaching up to 99%. nih.gov

| Catalyst System | Oxidant | Styrene Conversion (%) | Epoxide Selectivity (%) |

| Cu-MSN | TBHP | ~99 | ~80 |

| Mn-MSN | TBHP | ~99 | ~65 |

| Co-MSN | TBHP | ~99 | ~65 |

| Fe-MIL-101 | Air | 87.2 | 54.4 |

| Cr-MIL-101 | Air | 65.5 | 37.7 |

Data sourced from various studies on transition metal-catalyzed epoxidation of styrene. nih.govrsc.org

Organocatalysis offers a metal-free alternative for the epoxidation of alkenes, often utilizing small organic molecules to catalyze the reaction. A notable example is the use of ketones, such as 2,2,2-trifluoroacetophenone, in conjunction with a green oxidant like hydrogen peroxide. organic-chemistry.orgnih.gov This method is considered environmentally friendly due to the use of a benign oxidant and the absence of heavy metal catalysts. organic-chemistry.org

The catalytic cycle is believed to proceed through the formation of a more reactive dioxirane (B86890) intermediate from the ketone and the oxidant. libretexts.org In the case of 2,2,2-trifluoroacetophenone, it is proposed that the ketone is first hydrated in the presence of water. acs.org This hydrate (B1144303) then reacts with hydrogen peroxide and acetonitrile (B52724) (often used as a co-solvent) to generate the active oxidant species that epoxidizes the alkene. organic-chemistry.orgacs.org This methodology has been shown to be effective for a broad range of olefins, including mono-, di-, and trisubstituted alkenes, with high to quantitative yields and low catalyst loadings. organic-chemistry.org

| Catalyst | Oxidant | Key Features |

| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | Environmentally friendly, metal-free, high yields |

Halohydrin Formation and Subsequent Ring Closure

An alternative, two-step approach to the synthesis of epoxides involves the initial formation of a halohydrin from the alkene, followed by a base-induced intramolecular cyclization to form the oxirane ring. organicchemistrytutor.com This method provides a powerful and often stereocontrolled route to epoxides.

Halohydrins are synthesized by the reaction of an alkene with a halogen (such as bromine or chlorine) in the presence of water. wikipedia.orglibretexts.org This reaction is an electrophilic addition where the halogen acts as the electrophile. wikipedia.org The reaction proceeds with anti-addition, meaning the halogen and the hydroxyl group add to opposite faces of the double bond. masterorganicchemistry.com

The mechanism involves the formation of a cyclic halonium ion intermediate. libretexts.orgchemistrysteps.com Water then acts as a nucleophile, attacking one of the carbons of the halonium ion in a backside attack, which leads to the observed anti-stereochemistry. masterorganicchemistry.comlibretexts.org The regioselectivity of the reaction follows Markovnikov's rule, with the nucleophile (water) attacking the more substituted carbon of the halonium ion. masterorganicchemistry.combyjus.com For the synthesis of bromohydrins, N-bromosuccinimide (NBS) is sometimes preferred over bromine to minimize the formation of side products. wikipedia.org

| Reaction | Reagents | Stereochemistry | Regioselectivity |

| Halohydrin Formation | Alkene, Halogen (e.g., Br₂), Water | anti-addition | Markovnikov |

The second step of this synthetic route is the ring closure of the halohydrin to form the epoxide. This is achieved by treating the halohydrin with a base, such as sodium hydroxide (B78521) or potassium hydroxide. organicchemistrytutor.combyjus.com The base deprotonates the hydroxyl group of the halohydrin to form an alkoxide. youtube.comchegg.com

This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the halogen in an intramolecular SN2 reaction. byjus.comyoutube.comucalgary.ca This backside attack displaces the halide ion, which is a good leaving group, resulting in the formation of the epoxide ring. chegg.comchegg.com This reaction is essentially an intramolecular variation of the Williamson ether synthesis. chemistrysteps.comyoutube.com For the SN2 reaction to occur efficiently, the reacting groups must be in an anti-periplanar conformation. chemistrysteps.com

| Reaction | Reagent | Mechanism |

| Epoxide Formation from Halohydrin | Base (e.g., NaOH, KOH) | Intramolecular SN2 |

Biocatalytic Approaches for Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for enantioselective synthesis, offering high selectivity under mild reaction conditions. nih.gov The use of enzymes and whole-cell systems provides a green alternative to traditional chemical methods for the production of chiral epoxides.

Enantioselective Epoxidation by Peroxygenases (e.g., Agrocybe aegerita peroxygenase)

Unspecific peroxygenases (UPOs) are heme-thiolate enzymes that can catalyze a wide range of mono-oxygenation reactions, including the epoxidation of alkenes, using hydrogen peroxide as the oxidant. nih.govnih.gov The peroxygenase from the fungus Agrocybe aegerita (AaeUPO) has been extensively studied for its ability to catalyze the epoxidation of various substrates. nih.gov

In the context of producing this compound, the enantioselective epoxidation of (E)-β-methylstyrene is a key reaction. Studies have shown that engineered UPOs and other peroxygenases, such as those derived from P450 monooxygenases, can achieve high enantioselectivity. rsc.orgnih.gov For instance, engineered P450BM3 peroxygenase variants have demonstrated the ability to produce (R)-styrene oxide with up to 99% enantiomeric excess (ee). rsc.orgchemrxiv.org While natural styrene monooxygenases typically yield (S)-styrene oxide with >99% ee, engineered systems provide access to the (R)-enantiomer. rsc.org

Research has also focused on optimizing reaction conditions to improve catalyst performance and product yields. The use of tert-butyl hydroperoxide (tBuOOH) as an oxidant in non-aqueous media has been explored to overcome the low solubility of hydrophobic substrates in traditional aqueous systems. nih.govtudelft.nl

Table 1: Performance of Engineered Peroxygenases in Styrene Epoxidation

| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Turnover Number (TON) |

|---|---|---|---|---|

| Engineered P450BM3 | Styrene | (R)-styrene oxide | Up to 99% | Up to 4350 |

Whole-Cell Biocatalysis Applications

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymes to perform chemical transformations. nih.gov This approach offers several advantages over using isolated enzymes, including cofactor regeneration and improved enzyme stability. nih.gov Whole-cell systems are particularly useful for multi-step syntheses and can be applied in various reaction media, including biphasic systems to mitigate substrate or product toxicity. nih.gov

For the synthesis of chiral epoxides, whole-cell systems expressing monooxygenases or peroxygenases have been successfully employed. For example, recombinant E. coli cells are used to produce vanillin (B372448) from glucose through a multi-step enzymatic process. nih.gov While specific applications for this compound are still emerging, the principles of whole-cell biocatalysis are directly applicable. The use of filamentous fungi, such as Aspergillus and Rhizopus species, immobilized on biomass support particles is a well-established technique for industrial applications. nih.gov

Enzyme Immobilization Techniques for Enhanced Catalytic Performance

For peroxygenases, covalent immobilization on epoxy-functionalized carriers has been shown to be an effective method. nih.gov This technique involves the formation of stable bonds between the enzyme's surface amino groups and the support. mdpi.com Another approach is the Directed Unique-point Covalent Immobilization (DUCI), where site-directed mutagenesis is used to introduce a cysteine residue on the enzyme surface, allowing for a specific and oriented attachment to the support via a disulfide bridge. nih.gov

Immobilization can significantly improve the stability of peroxygenases in the presence of organic solvents and at different pH and temperature conditions. nih.gov For instance, an immobilized Agrocybe aegerita UPO (AaeUPO) showed a 15-fold higher half-life compared to the free enzyme and could be reused for up to seven cycles. nih.gov Entrapment within a polymer matrix, such as alginate, is another method that protects the enzyme and has been successfully used for the epoxidation of cis-β-methylstyrene in non-aqueous conditions. ethz.ch

Process Intensification and Green Chemistry Innovations in Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com In the synthesis of this compound, this involves the use of innovative reactor technologies and greener reaction conditions.

Solvent-Free Reaction Systems

Conducting reactions in the absence of organic solvents aligns with the principles of green chemistry by reducing waste and environmental impact. cmu.edu For the epoxidation of styrene derivatives, solvent-free, or "neat," reaction conditions have been successfully implemented using immobilized peroxygenases. nih.govtudelft.nl These systems can achieve significantly higher product concentrations compared to reactions in aqueous media, where the solubility of hydrophobic substrates is limited. nih.govtudelft.nl For example, product concentrations of up to 360 mM have been reported for the peroxygenase-catalyzed epoxidation of styrene derivatives under neat conditions. nih.govnih.gov

Flow Chemistry for Scalable Production and Minimized Racemization

Flow chemistry, utilizing microreactors, offers numerous advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. cetjournal.itmdpi.com The short residence times in microreactors can be particularly beneficial for reactions involving unstable intermediates, potentially minimizing side reactions and racemization. cetjournal.it

Continuous flow processes are highly scalable and can lead to more efficient and sustainable production. unito.it The synthesis of peroxypropionic acid, a reagent used in epoxidation, has been demonstrated in a helical capillary microreactor, showcasing the potential for process intensification. bme.hu While specific applications to the flow synthesis of this compound are an area of active research, the technology holds promise for the large-scale, continuous, and enantioselective production of this valuable chiral epoxide.

E-Factor Analysis and Waste Reduction Strategies

The Environmental Factor (E-Factor) is a pivotal green chemistry metric developed to quantify the amount of waste generated per unit of product. era-environmental.com It provides a comprehensive assessment of the environmental impact of a chemical process by considering all inputs and outputs. The E-Factor is calculated as the ratio of the mass of total waste to the mass of the desired product (E-Factor = Total Waste [kg] / Product [kg]). era-environmental.comyoutube.com An ideal E-Factor is zero, signifying a waste-free process. libretexts.org In practice, different sectors of the chemical industry have varying typical E-Factors, with pharmaceutical manufacturing often having significantly higher values than bulk chemical production due to more complex multi-step syntheses. libretexts.org This section analyzes the E-Factor for various synthetic routes to this compound and its analogs, focusing on strategies to minimize waste.

Analysis of Traditional Stoichiometric Epoxidation

Traditional methods for the synthesis of epoxides, including this compound from its precursor alkene (trans-β-methylstyrene), frequently employ stoichiometric amounts of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. orgsyn.orgresearchgate.net While often effective in terms of chemical yield, these methods are inherently wasteful and result in high E-Factors.

The primary sources of waste in these stoichiometric processes include:

Stoichiometric Byproducts: For every mole of epoxide produced, at least one mole of the corresponding carboxylic acid is generated as a byproduct (e.g., meta-chlorobenzoic acid from m-CPBA). This byproduct alone contributes significantly to the mass of waste.

Solvents: Large volumes of solvents are typically used for the reaction, product extraction, and purification. Halogenated solvents like methylene (B1212753) chloride are common, adding to the environmental burden. orgsyn.org

To illustrate the high waste generation, a theoretical E-Factor calculation for a typical stoichiometric epoxidation is presented below. The calculation is modeled on a standard laboratory procedure for a closely related analog, trans-stilbene (B89595) oxide, to provide a realistic estimate.

| Parameter | Description | Estimated Value | Contribution to Waste |

|---|---|---|---|

| Theoretical E-Factor | Calculated based solely on the stoichiometric byproduct from the oxidant (e.g., m-CPBA byproduct / epoxide product). Assumes 100% yield. | ~1.17 | High |

| Practical E-Factor | An estimated value including waste from solvents, unreacted reagents, and workup materials. Real-world yields are also considered. | >100 | Very High |

This interactive table demonstrates that while the theoretical waste from the reagent is significant, the practical E-Factor, which includes solvents and other process materials, is orders of magnitude higher, highlighting the inefficiency of the traditional approach.

Waste Reduction Strategies: Catalytic and Greener Methodologies

Significant reductions in the E-Factor for the synthesis of this compound are achieved by shifting from stoichiometric reagents to catalytic systems. researchgate.netacsgcipr.org Catalysis allows for the use of more environmentally benign terminal oxidants, which have a much lower intrinsic waste profile.

Key strategies for waste reduction include:

Use of "Clean" Oxidants: The most effective strategy is to replace peroxy acids with oxidants whose byproducts are benign.

Hydrogen Peroxide (H₂O₂): In the presence of a suitable catalyst (e.g., manganese or fructose-derived ketone catalysts), H₂O₂ can efficiently epoxidize alkenes. orgsyn.orgrsc.org The sole byproduct of the oxidation is water, which dramatically reduces the E-Factor and environmental impact. rsc.org

Sodium Hypochlorite (NaClO): Used in conjunction with phase-transfer catalysts or manganese-based complexes like the Jacobsen catalyst, NaClO serves as an effective oxidant. nih.govuoa.gr The primary byproduct is sodium chloride, which is significantly more benign than organic acid byproducts.

Catalyst Immobilization and Reuse: To prevent the catalyst itself from becoming a waste product, especially when it contains precious or heavy metals, it can be immobilized on a solid support. nih.gov This heterogenization facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles, which is both economically and environmentally advantageous. uoa.gr

Electrochemical Methods: Advanced methodologies involve the in situ electrochemical generation of the oxidizing species from simple precursors like water or carbonate ions. researchgate.net This approach offers precise control over the oxidant concentration, potentially increasing efficiency and minimizing waste from decomposed or unused oxidant.

The following table provides a comparative analysis of the theoretical E-Factors for different synthetic approaches, underscoring the benefits of catalytic methods.

| Synthetic Method | Oxidant | Main Byproduct | Theoretical E-Factor* | Key Advantage |

|---|---|---|---|---|

| Stoichiometric | Peroxy Acid (e.g., m-CPBA) | Carboxylic Acid | >1 | Often high yielding and reliable on a lab scale. |

| Catalytic | Hydrogen Peroxide (H₂O₂) | Water (H₂O) | ~0 | Extremely low theoretical waste; byproduct is benign. |

| Catalytic | Sodium Hypochlorite (NaClO) | Sodium Chloride (NaCl) | ~0.44 | Inexpensive oxidant with a relatively benign salt byproduct. |

This interactive table compares the theoretical waste generation of different methods. The theoretical E-Factor is calculated as (Molecular Weight of Byproduct / Molecular Weight of Product), assuming stoichiometric conversion.

Mechanistic Investigations of 2 Methyl 3 Phenyloxirane Reactivity

Epoxide Ring-Opening Reactions

The cleavage of the carbon-oxygen bonds in 2-Methyl-3-phenyloxirane can be initiated by both electrophilic (acid-catalyzed) and nucleophilic (base-catalyzed) pathways. The specific mechanism followed dictates which of the two non-equivalent carbon atoms of the oxirane ring is attacked by the incoming nucleophile.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen. This step transforms the poor alkoxide leaving group into a good leaving group (an alcohol), thereby activating the epoxide for nucleophilic attack. masterorganicchemistry.com The subsequent ring-opening exhibits characteristics of both Sɴ1 and Sɴ2 reactions. byjus.comlibretexts.org

In the acid-catalyzed ring-opening of this compound, the nucleophile preferentially attacks the more substituted carbon atom—the benzylic carbon (C3). masterorganicchemistry.com This regioselectivity is attributed to the electronic stabilization provided by the adjacent phenyl group.

The mechanism proceeds as follows:

Protonation: The epoxide oxygen is rapidly and reversibly protonated by the acid catalyst, forming a protonated epoxide intermediate.

Sɴ1-like Transition State: As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. The benzylic carbon can better stabilize this developing positive charge through resonance with the phenyl ring. masterorganicchemistry.com This leads to a transition state with significant carbocationic or Sɴ1-like character. The C-O bond to the benzylic carbon is longer and weaker than the C-O bond to the other carbon. masterorganicchemistry.com

Nucleophilic Attack: A weak nucleophile, often the solvent (e.g., water or an alcohol), attacks the more electrophilic benzylic carbon. libretexts.org This attack occurs before a discrete, fully formed carbocation intermediate is generated, distinguishing it from a pure Sɴ1 reaction. byjus.comlibretexts.org

This pathway is considered a hybrid between an Sɴ1 and Sɴ2 mechanism because while the bond to the leaving group breaks before the new bond is fully formed (Sɴ1 character), the nucleophile still attacks from the backside of the breaking C-O bond (Sɴ2 character). libretexts.orglibretexts.org

The regiochemistry of the acid-catalyzed opening is directed by the stability of the partial carbocation in the transition state. Consequently, the major product results from the nucleophile adding to the benzylic carbon.

The stereochemistry of the reaction is controlled by the Sɴ2-like nature of the nucleophilic attack. The nucleophile approaches from the side opposite to the C-O bond, resulting in an inversion of configuration at the carbon being attacked. This leads to the formation of trans or anti products when the ring opens. libretexts.org For example, the acid-catalyzed hydrolysis of an asymmetric epoxide yields a trans-1,2-diol. byjus.comlibretexts.org

| Nucleophile (Solvent) | Major Product | Site of Attack | Stereochemistry |

|---|---|---|---|

| H₂O (H₂SO₄ cat.) | (1S,2S)-1-Phenyl-1,2-propanediol | Benzylic Carbon (C3) | Trans-diol |

| CH₃OH (H₂SO₄ cat.) | (1S,2R)-2-Methoxy-1-phenyl-1-propanol | Benzylic Carbon (C3) | Trans (Anti) |

| HBr (anhydrous) | (1S,2R)-2-Bromo-1-phenyl-1-propanol | Benzylic Carbon (C3) | Trans-halohydrin |

Base-Catalyzed Ring Opening Mechanisms

In the absence of an acid catalyst, the epoxide ring is opened by direct attack of a strong nucleophile. This reaction proceeds through a classic Sɴ2 mechanism, where the ring strain of the epoxide makes the reaction favorable despite the presence of a typically poor alkoxide leaving group. chemistrysteps.comresearchgate.net

Under basic or neutral conditions, the regioselectivity of the ring-opening is governed by steric hindrance. chemistrysteps.comchegg.com The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this is the methyl-substituted carbon (C2).

The mechanism is a single, concerted step:

Nucleophilic Attack: The strong nucleophile directly attacks one of the epoxide carbons. Because the benzylic carbon (C3) is bulkier due to the phenyl group, the attack occurs preferentially at the less encumbered C2 carbon. masterorganicchemistry.com

Ring Opening: Simultaneously with the nucleophilic attack, the C-O bond is broken, and the negative charge is localized on the oxygen atom, forming an alkoxide intermediate.

Protonation: A subsequent protonation step, typically by adding a weak acid or the solvent during workup, neutralizes the alkoxide to yield the final alcohol product. chemistrysteps.com

This pathway is a pure Sɴ2 reaction, characterized by a bimolecular rate-determining step and a requirement for a strong nucleophile. quora.commasterorganicchemistry.com

The success and regioselectivity of the base-catalyzed opening are highly dependent on the nucleophile and the solvent.

Nucleophile: A strong nucleophile (e.g., alkoxides, Grignard reagents, amines, LiAlH₄) is required to open the unactivated epoxide ring. masterorganicchemistry.com The strength of the nucleophile directly influences the reaction rate. Weaker nucleophiles are generally ineffective under basic conditions.

Solvent: The choice of solvent is critical for Sɴ2 reactions. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred because they can dissolve the nucleophilic salt while not solvating the anion as strongly as polar protic solvents. libretexts.org This leaves the nucleophile "naked" and more reactive, accelerating the rate of the Sɴ2 attack. libretexts.org Polar protic solvents can hydrogen-bond with the nucleophile, creating a solvent shell that hinders its ability to attack the epoxide carbon. khanacademy.org

| Nucleophile | Solvent | Major Product | Site of Attack | Stereochemistry |

|---|---|---|---|---|

| CH₃O⁻Na⁺ | Methanol (CH₃OH) | (1R,2R)-1-Methoxy-1-phenyl-2-propanol | Methyl-substituted Carbon (C2) | Trans (Anti) |

| NH₃ | Ethanol (EtOH) | (1R,2R)-1-Amino-1-phenyl-2-propanol | Methyl-substituted Carbon (C2) | Trans (Anti) |

| LiAlH₄ | THF, then H₃O⁺ | (S)-1-Phenyl-2-propanol | Methyl-substituted Carbon (C2) | Inversion |

Ring Opening with Organometallic Reagents (e.g., Grignard Reagents)

The ring-opening of epoxides by organometallic reagents, such as Grignard reagents (RMgX), is a fundamental carbon-carbon bond-forming reaction. This transformation generally proceeds through a nucleophilic substitution (SN2) mechanism. For an unsymmetrical epoxide like this compound, the regioselectivity of the attack is a key consideration.

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on one of the electrophilic carbon atoms of the epoxide ring. Due to the steric hindrance posed by the methyl and phenyl substituents, the nucleophile preferentially attacks the less substituted carbon atom. In the case of this compound, this would be the carbon atom bearing the phenyl group, as the carbon with the methyl group is more sterically hindered. However, electronic effects can also influence regioselectivity.

The generally accepted mechanism for the Grignard reagent-mediated ring-opening of a substituted epoxide is as follows:

Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons, making the epoxide more susceptible to nucleophilic attack.

Nucleophilic Attack: The nucleophilic alkyl or aryl group of the Grignard reagent then attacks one of the epoxide carbons in an SN2 fashion. This attack occurs from the backside, leading to an inversion of stereochemistry at the center of attack.

Ring Opening: The attack of the nucleophile leads to the cleavage of the C-O bond and the formation of a magnesium alkoxide intermediate.

Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product.

The regioselectivity of this reaction is primarily governed by steric factors, with the nucleophile attacking the less sterically hindered carbon atom. For this compound, this would favor attack at the benzylic carbon.

| Reagent | Substrate | Major Product Structure | Regioselectivity |

| R-MgX | This compound | R-CH(Ph)-CH(OH)-CH₃ | Attack at the benzylic carbon |

Frustrated Lewis Pair (FLP) Mediated Ring-Opening Mechanisms

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows them to activate a variety of small molecules, including epoxides. The FLP-mediated ring-opening of epoxides like 2-phenyloxirane, a close analog of this compound, has been investigated, revealing a unique mechanistic pathway. mdpi.comcdnsciencepub.comub.edu

The reaction of a preorganized FLP, such as tBu₂PCH₂BPh₂, with 2-phenyloxirane results in the formation of a zwitterionic six-membered heterocycle. mdpi.comcdnsciencepub.com Computational and kinetic studies have shown that the mechanism proceeds via the following steps: mdpi.comcdnsciencepub.com

Epoxide Activation: The Lewis acidic borane (B79455) moiety of the FLP activates the epoxide by coordinating to the oxygen atom.

Nucleophilic Attack: The phosphine (B1218219) of a second FLP molecule then acts as a nucleophile, attacking one of the epoxide carbons.

Intermediate Formation: This attack leads to the formation of a chain-like intermediate.

Ring Closure: The intermediate undergoes ring closure to form the final cyclic product, with the concurrent release of the second equivalent of the FLP, which acts as a catalyst in the process. mdpi.comcdnsciencepub.com

For 2-phenyloxirane, calculations have shown that the formation of a Lewis adduct between the FLP and the epoxide is followed by the ring-opening step, which is the rate-determining step. mdpi.com

| FLP System | Substrate | Key Mechanistic Feature | Resulting Product |

| tBu₂PCH₂BPh₂ | 2-Phenyloxirane | Catalytic cycle involving two FLP molecules | Zwitterionic six-membered heterocycle |

Photocatalyzed Ring-Opening Reactions

Photocatalysis offers a green and efficient alternative for promoting chemical reactions using visible light. The photocatalyzed ring-opening of epoxides, particularly styrene (B11656) oxide (a structural analog of this compound), has been demonstrated using various photocatalysts. These reactions often proceed via radical intermediates, offering different selectivity compared to traditional ionic pathways.

A general mechanism for the photocatalytic ring-opening of an epoxide can be described as follows:

Light Absorption: A photocatalyst (PC) absorbs light, promoting it to an excited state (PC*).

Electron Transfer: The excited photocatalyst can then engage in single-electron transfer (SET) with the epoxide, leading to the formation of a radical cation of the epoxide.

Ring Opening: The epoxide radical cation is highly reactive and undergoes rapid C-O bond cleavage to form a distonic radical cation.

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the carbocationic center of the intermediate.

Radical Termination/Propagation: The resulting radical can then be reduced and protonated to give the final product, regenerating the ground-state photocatalyst.

The regioselectivity of the nucleophilic attack is determined by the stability of the resulting radical and carbocation. In the case of styrene oxide, the benzylic position is favored for nucleophilic attack due to the stabilization of the positive charge by the phenyl ring.

| Photocatalyst Type | Substrate Analogue | General Outcome | Mechanistic Pathway |

| Organic Dyes | Styrene Oxide | Ring-opened products (e.g., alcohols, ethers) | Radical cation formation via SET |

| Semiconductor Nanomaterials | Styrene Oxide | Ring-opened products | Electron-hole pair generation and subsequent redox reactions |

Kinetic Studies and Rate-Determining Steps in Epoxide Transformations

Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rates of reaction and the factors that influence them. For the transformations of this compound and its analogs, kinetic analyses have helped to identify rate-determining steps and to support proposed mechanistic pathways.

In the context of the FLP-mediated ring-opening of 2-phenyloxirane, kinetic studies were performed by monitoring the concentration of the FLP over time using ³¹P{¹H} NMR spectroscopy. mdpi.com For the reaction of tBu₂PCH₂BPh₂ with 2-phenyloxirane, the decay of the FLP concentration was found to follow first-order kinetics. mdpi.com This observation is consistent with a unimolecular process being the rate-determining step. mdpi.com The experimentally determined rate constant and the calculated activation barrier from this data align well with the values obtained from DFT calculations for the ring-opening transition state. mdpi.com

| Reaction | Kinetic Method | Observed Kinetics | Rate-Determining Step | Activation Barrier (ΔG‡) |

| FLP-mediated ring-opening of 2-phenyloxirane | ³¹P{¹H} NMR Spectroscopy | First-order | Unimolecular ring-opening | 20.8 kcal·mol⁻¹ (experimental), 21.2 kcal·mol⁻¹ (calculated) mdpi.com |

Computational Modeling of Reaction Pathways

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms. For the reactivity of this compound, computational modeling provides insights into transition state structures, reaction energy profiles, and the dynamics of catalytic cycles.

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. It is particularly useful for locating and characterizing transition states, which are the highest energy points along a reaction coordinate.

For the FLP-mediated ring-opening of 2-phenyloxirane, DFT calculations at the ωB97X-D/6-31G(d,p) level of theory were employed to elucidate the reaction mechanism. mdpi.com These calculations revealed that the reaction proceeds through the formation of a Lewis adduct, followed by an intramolecular ring-opening step. The transition state for this ring-opening was characterized, and its Gibbs free energy of activation was calculated to be 21.2 kcal·mol⁻¹. mdpi.com This value is in good agreement with the experimental value derived from kinetic studies, providing strong support for the proposed mechanism. mdpi.com The calculations also showed that the barrier for the ring-opening step is the rate-determining step for the reaction with 2-phenyloxirane. mdpi.com

| System | Computational Method | Calculated Parameter | Value |

| FLP + 2-Phenyloxirane | ωB97X-D/6-31G(d,p) | Gibbs Free Energy of Activation (ΔG‡) for ring-opening | 21.2 kcal·mol⁻¹ mdpi.com |

Molecular Dynamics Simulations of Catalytic Cycles

Molecular dynamics (MD) simulations provide a means to study the time evolution of a molecular system, offering insights into the dynamic processes that occur during a catalytic cycle. While MD simulations of the catalytic cycle for this compound are not extensively reported, studies on related enzyme-catalyzed epoxide ring-opening reactions illustrate the power of this technique.

For instance, MD simulations have been used to investigate the catalytic mechanism of soluble epoxide hydrolase (sEH) with substrates like trans-methylstyrene oxide. cdnsciencepub.com These simulations can reveal:

Substrate Binding: The preferred binding orientation of the substrate in the enzyme's active site.

Conformational Changes: The dynamic motions of the protein and substrate that lead to catalytically competent conformations, often referred to as "near attack conformers" (NACs). cdnsciencepub.com

Role of Active Site Residues: The specific interactions, such as hydrogen bonding, between the substrate and amino acid residues that are crucial for catalysis and for controlling regioselectivity. cdnsciencepub.com

Solvent Effects: The role of water molecules in the catalytic process.

In the case of sEH, MD simulations have shown that a protonated histidine residue is essential for maintaining the integrity of the active site and that hydrogen bonding from a tyrosine residue to the epoxide oxygen is critical for controlling the regioselectivity of the nucleophilic attack. cdnsciencepub.com Such simulations, by providing a dynamic picture of the catalytic cycle, complement the static information obtained from DFT calculations.

Factors Governing Regioselectivity and Stereoselectivity in Reactions

The reactivity of the strained three-membered ring in this compound makes it a valuable intermediate for synthesizing 1,2-difunctionalized compounds. The specific outcome of its ring-opening reactions is dictated by several interconnected factors that govern the regioselectivity (where the reaction occurs) and stereoselectivity (the three-dimensional arrangement of the product). researchgate.netmasterorganicchemistry.com The interplay between the epoxide's substituents (methyl and phenyl groups), the nature of the nucleophile, and the reaction conditions (acidic or basic catalysis) determines the final product structure.

The core of this compound's reactivity lies in the mechanism of nucleophilic attack on one of the two carbons of the oxirane ring. These reactions generally proceed via an SN2-like mechanism, characterized by a backside attack of the nucleophile, or a mechanism with significant SN1 character. chemistrysteps.comlibretexts.org The distinction between these pathways is the primary determinant of regioselectivity.

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of the ring-opening of this compound is profoundly influenced by whether the reaction is conducted under basic (with strong nucleophiles) or acidic (with weak nucleophiles) conditions. libretexts.org

Basic or Nucleophilic Conditions: Under basic or neutral conditions, the reaction is typically initiated by a strong nucleophile and follows a classic SN2 mechanism. youtube.com The high ring strain of the epoxide is the primary driving force for the reaction, as the alkoxide formed is not an ideal leaving group. chemistrysteps.comlibretexts.org In this scenario, steric hindrance is the dominant factor controlling the site of attack. The nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, the attack occurs at the carbon atom bonded to the methyl group (C2), avoiding the bulkier phenyl group at C3. libretexts.orgyoutube.com

Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group and activating the ring for attack by even weak nucleophiles. chemistrysteps.comyoutube.com This protonation event lends the transition state significant SN1 character. A partial positive charge develops on the ring carbons, and the stability of this charge dictates the regiochemical outcome. libretexts.org

The positive charge is better stabilized on the carbon atom that can support it more effectively. In this compound, the carbon attached to the phenyl group (C3) is a benzylic carbon. This position is significantly more capable of stabilizing a positive charge through resonance with the aromatic ring compared to the secondary carbon (C2). Consequently, the nucleophile will preferentially attack the more substituted, phenyl-bearing carbon (C3). libretexts.orgstackexchange.com This outcome is a result of electronic factors overriding steric factors. youtube.com

The general order of reactivity for epoxide carbons under acidic conditions is typically tertiary > primary > secondary, reflecting the stability of the carbocation-like transition state. youtube.com

The following table summarizes the regiochemical outcomes under different catalytic conditions.

| Catalyst Condition | Nucleophile Type | Dominant Mechanism | Key Influencing Factor | Site of Attack on this compound |

| Basic / Neutral | Strong (e.g., RO⁻, CN⁻, R-MgBr) | SN2 | Steric Hindrance | C2 (less substituted, methyl-bearing carbon) |

| Acidic | Weak (e.g., H₂O, ROH) | SN1-like | Electronic Effects (Carbocation Stability) | C3 (more substituted, phenyl-bearing carbon) |

This interactive table summarizes the factors governing the regioselectivity of ring-opening reactions for this compound.

Influence of Specialized Catalyst Systems

Beyond simple acid or base catalysis, other systems can influence the regioselectivity of epoxide ring-opening. For instance, Frustrated Lewis Pairs (FLPs) can induce the regioselective opening of substituted epoxides. researchgate.net These systems, composed of a sterically hindered Lewis acid and Lewis base, activate the epoxide and facilitate a nucleophilic attack that typically occurs at the less substituted carbon, similar to the outcome under standard basic conditions. researchgate.net

Stereoselectivity in Ring-Opening Reactions

The ring-opening of chiral epoxides like this compound is often highly stereospecific, a critical feature for the synthesis of enantiomerically pure compounds. Regardless of whether the reaction proceeds under acidic or basic conditions, the nucleophilic attack occurs from the side opposite the carbon-oxygen bond in an SN2-type backside attack. libretexts.orgyoutube.com

This backside attack results in an inversion of the stereochemical configuration at the carbon center being attacked. For example, the acid- or base-catalyzed hydrolysis of an epoxide leads to the formation of a 1,2-diol where the two hydroxyl groups are in a trans configuration relative to each other. libretexts.org The precise three-dimensional structure of the products is therefore a direct consequence of this stereospecific mechanism, which is fundamental to controlling the stereochemistry in synthetic applications.

Advanced Spectroscopic and Analytical Techniques for 2 Methyl 3 Phenyloxirane Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-Methyl-3-phenyloxirane, providing detailed insights into the chemical environment of each atom within the molecule.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the electronic environment of the hydrogen atoms in this compound. The chemical shifts (δ) of the protons are influenced by the electronegativity of the adjacent oxygen atom in the oxirane ring and the anisotropic effects of the phenyl group.

The protons on the oxirane ring typically appear in the range of 2.5 to 3.5 ppm. The methyl group protons are expected to resonate further upfield, while the protons of the phenyl group will be found in the aromatic region, typically between 7.2 and 7.5 ppm. The coupling between adjacent protons provides valuable information about the connectivity of the molecule. For instance, the vicinal coupling between the protons on the oxirane ring can help determine the stereochemistry of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and instrument.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | 1.4 - 1.6 | Doublet |

| Oxirane Proton (CH attached to methyl) | 2.8 - 3.1 | Multiplet |

| Oxirane Proton (CH attached to phenyl) | 3.5 - 3.8 | Doublet |

| Phenyl Protons (-C₆H₅) | 7.2 - 7.5 | Multiplet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms in the oxirane ring are particularly characteristic, typically appearing in the range of 40-60 ppm due to the shielding effect of the three-membered ring.

The carbon of the methyl group will have a chemical shift in the aliphatic region, while the carbons of the phenyl group will be observed in the aromatic region (typically 125-140 ppm). The quaternary carbon of the phenyl group attached to the oxirane ring will have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and instrument.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | 15 - 20 |

| Oxirane Carbon (C attached to methyl) | 50 - 55 |

| Oxirane Carbon (C attached to phenyl) | 58 - 63 |

| Phenyl Carbons (-C₆H₅) | 125 - 140 |

Oxygen-17 (¹⁷O) NMR for Oxirane Ring Confirmation

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct evidence for the presence of the oxirane ring. The chemical shift of the oxygen atom in the epoxide ring is highly sensitive to its electronic environment. For epoxides, the ¹⁷O chemical shifts are typically found in a range of -50 to 50 ppm relative to water. This technique can be particularly useful to distinguish between different oxygen-containing functional groups and to study the electronic structure of the oxirane ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the coupling between the protons on the oxirane ring and the coupling of the methyl protons to the adjacent oxirane proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, an HMQC or HSQC spectrum would show correlations between the methyl protons and the methyl carbon, as well as between each oxirane proton and its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an excellent method for assessing the purity of a this compound sample and for confirming its identity.

In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a fingerprint of the molecule. The molecular ion peak (M⁺) will correspond to the molecular weight of this compound (134.18 g/mol ). The fragmentation pattern, which shows the masses of the various fragments produced upon ionization, can be used to deduce the structure of the molecule. Common fragmentation pathways for epoxides include cleavage of the C-C bond of the oxirane ring and rearrangements. For this compound, characteristic fragments would be expected from the loss of a methyl group (M-15), a CHO group (M-29), or the phenyl group. The fragmentation of aryl epoxides can be complex and may involve rearrangements to form stable ions. nasa.govmiamioh.edu

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 134 | Molecular Ion [C₉H₁₀O]⁺ |

| 119 | [M - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (from rearrangement) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

By comparing the obtained mass spectrum with a library of known spectra or by detailed interpretation of the fragmentation pattern, the identity of this compound can be confidently confirmed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique pivotal for analyzing compounds by generating gas-phase ions from a liquid solution. For this compound, ESI-MS is typically used to determine the molecular weight by creating protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

In a typical ESI-MS analysis, a solution of this compound is introduced into the mass spectrometer, where a high voltage is applied to the liquid, creating an aerosol of charged droplets. As the solvent evaporates, the charge concentration on the droplets increases, eventually leading to the formation of gas-phase molecular ions. The mass-to-charge ratio (m/z) of these ions is then measured. Given the molecular formula C₉H₁₀O, the expected monoisotopic mass is approximately 134.07 u. Therefore, the ESI-MS spectrum would be expected to show a prominent peak at m/z 135.08 corresponding to the [M+H]⁺ ion.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of the protonated oxirane ring would likely involve ring-opening followed by rearrangements and cleavage, providing insights into the connectivity of the methyl and phenyl groups.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 135.08 | Protonated molecule |

| [M+Na]⁺ | 157.06 | Sodium adduct |

| [2M+H]⁺ | 269.15 | Protonated dimer |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring the mass-to-charge ratio with very high accuracy. brainly.com While nominal mass spectrometry might identify the molecular weight of this compound as 134 u, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass but different elemental formulas. nist.gov

The theoretical monoisotopic mass of this compound (C₉H₁₀O) is 134.073165 u. chemspider.com An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with a precision typically within 5 parts per million (ppm). This high accuracy allows for the confident determination of the elemental formula C₉H₁₀O, effectively ruling out other potential formulas.

HRMS is also invaluable in tandem mass spectrometry experiments. The high-resolution measurement of fragment ions allows for the determination of their elemental compositions as well, providing strong evidence for proposed fragmentation pathways and detailed structural elucidation.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O |

| Theoretical Monoisotopic Mass | 134.073165 u |

| Typical Mass Accuracy | < 5 ppm |

Chromatographic Separation Methods

Chromatography is indispensable for the isolation and purity assessment of this compound, particularly given the presence of stereoisomers.

Preparative Chromatography for Isolation and Purification

Due to its two chiral centers, this compound can exist as two pairs of enantiomers (cis and trans diastereomers). Preparative chromatography is the technique of choice for isolating these stereoisomers on a larger scale. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is a commonly employed method. For separating the diastereomers (cis vs. trans), normal-phase chromatography on a silica (B1680970) gel column is often effective due to the different spatial arrangements of the polar oxirane oxygen, which leads to differential interactions with the stationary phase. A mobile phase consisting of a non-polar solvent like hexane (B92381) with a small amount of a more polar modifier such as isopropanol (B130326) or ethyl acetate (B1210297) would typically be used.

To separate the enantiomers of each diastereomer, chiral preparative HPLC is required. This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and allowing for their separation.

Analytical Chromatography for Purity Profiling

Analytical chromatography is used to determine the purity of a sample of this compound and to quantify the relative amounts of its stereoisomers. Gas Chromatography (GC) is a well-suited technique for this purpose due to the compound's volatility and thermal stability.

A high-resolution capillary GC column, often with a nonpolar stationary phase (e.g., polydimethylsiloxane), coupled with a Flame Ionization Detector (FID), provides excellent separation and sensitivity. The cis and trans diastereomers are expected to have different retention times, allowing for their quantification. The chemical purity of the sample can be determined by the area percentage of the main peak relative to any impurity peaks. For enantiomeric purity analysis, a chiral GC column would be necessary.

Table 3: Hypothetical Analytical GC Parameters for Purity Profiling

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector Temperature | 280 °C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected absorptions include:

Aromatic C-H Stretch: A sharp band or series of bands just above 3000 cm⁻¹, characteristic of the C-H bonds on the phenyl group.

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) arising from the C-H bonds of the methyl group and the oxirane ring.

Aromatic C=C Stretch: One or more bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching within the phenyl ring.

Oxirane Ring Vibrations: The characteristic vibrations of the three-membered epoxide ring. The C-O-C asymmetric stretching is typically observed around 810-950 cm⁻¹, which is a key indicator of the oxirane functional group. A "ring breathing" vibration may also be seen near 1250 cm⁻¹.

By analyzing the positions and intensities of these bands, the presence of the phenyl, methyl, and oxirane functionalities can be confirmed.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl & Oxirane) |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl Ring) |

| ~1250 | Ring Breathing | Oxirane Ring |

| 950-810 | Asymmetric C-O-C Stretch | Oxirane Ring |

Computational Chemistry and Theoretical Studies on 2 Methyl 3 Phenyloxirane

Molecular Mechanics and Molecular Dynamics for Conformational Analysis

Molecular mechanics (MM) serves as a powerful and efficient tool for exploring the conformational space of flexible molecules like 2-Methyl-3-phenyloxirane. This computational method models molecules as a collection of atoms held together by springs, allowing for the rapid calculation of potential energy based on bond lengths, bond angles, and torsional angles. For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the oxirane ring.

Conformational searches, often employing algorithms such as Monte Carlo or systematic rotational scans, are utilized to identify low-energy conformers. These searches systematically alter the dihedral angle between the phenyl ring and the oxirane ring to map out the potential energy surface. The resulting energy minima correspond to the most stable conformations of the molecule.

Molecular dynamics (MD) simulations provide a further layer of understanding by simulating the movement of atoms and molecules over time, offering a dynamic perspective on conformational transitions. By solving Newton's equations of motion for the system, MD simulations can illustrate how this compound explores its conformational landscape and the timescales of these movements.

Quantum Chemical Calculations (e.g., DFT, ab initio)

For a more accurate and detailed understanding of the electronic structure and properties of this compound, researchers turn to quantum chemical calculations. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a rigorous framework for studying molecular systems from first principles.

Prediction of Electronic Structure and Reactivity Parameters

DFT has become a widely used method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net By solving the Kohn-Sham equations, DFT can determine the ground-state electron density of this compound, from which various properties can be derived. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).